7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(4-chlorophenyl)-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research efforts have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other related compounds, showcasing the chemical's role as a precursor in creating diverse heterocyclic architectures. These compounds have been evaluated for their antimicrobial activity, indicating the chemical's utility in developing potential antimicrobial agents (El-Agrody et al., 2001).
Molecular Docking and Antimicrobial Activity
Further studies have involved molecular docking and in vitro screening to explore the interaction between synthesized triazolopyridine derivatives and target proteins. This research highlighted moderate to good binding energies, suggesting the compounds' potential in pharmaceutical applications. Additionally, these derivatives exhibited antimicrobial and antioxidant activities, indicating their broad spectrum of biological activities (Flefel et al., 2018).
Antifungal and Anticonvulsant Activities
Novel polyheterocyclic compounds containing the fused 1,2,4-triazine moiety have been synthesized and tested for their antifungal activity. This underscores the compound's potential in developing new antifungal agents. Additionally, derivatives have been created to exhibit good anticonvulsant activity, serving as a model for exploring treatments for absence epilepsy (Ibrahim et al., 2008; Fiakpui et al., 1999).
Synthetic Methodologies and Chemical Properties
The research has also focused on developing synthetic methodologies for creating 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. These methodologies emphasize the chemical's versatility in accessing new synthetic scaffolds and highlight its chemical properties, which are crucial for further pharmaceutical development (Mal et al., 2015).
Properties
IUPAC Name |
7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c25-18-7-9-19(10-8-18)31-16-17-32-21(27-28-23(32)24(31)34)5-3-6-22(33)30-14-12-29(13-15-30)20-4-1-2-11-26-20/h1-2,4,7-11,16-17H,3,5-6,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHZZGOCAMCLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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